4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N,N-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c1-12(2)8(14)7-6(10)5-13(11-7)4-3-9/h5H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQODPPQJXHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C=C1N)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The fluoroethyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The amino and carboxamide groups facilitate binding to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2-chloroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- 4-Amino-1-(2-bromoethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- 4-Amino-1-(2-iodoethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications where enhanced membrane permeability and stability are desired.
Biological Activity
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS Number: 2101199-58-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃FN₄O |
| Molecular Weight | 200.21 g/mol |
| Appearance | Colorless solid |
| Solubility | Soluble in organic solvents |
| Density | 1.29 g/cm³ (predicted) |
| Boiling Point | 402.1 °C (predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies : A study evaluated the cytotoxic effects of several pyrazole derivatives on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The results demonstrated that compounds similar to this compound showed promising inhibitory activity, with some derivatives outperforming standard chemotherapeutic agents like Doxorubicin .
- Structure-Activity Relationship (SAR) : The biological activity is influenced by various substituents on the pyrazole ring. For instance, modifications at specific positions can enhance or diminish anticancer potency. Compounds with electron-withdrawing groups exhibited stronger cytotoxicity compared to those with electron-donating groups .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Pyrazole derivatives have been reported to inhibit various protein kinases involved in tumor growth and proliferation.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have documented the biological efficacy of pyrazole derivatives:
Q & A
Basic: What are the established synthetic routes for 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?
Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. For example, a core pyrazole ring can be constructed via cyclocondensation of β-keto esters or hydrazines with substituted acrylonitriles. Fluorinated substituents, such as the 2-fluoroethyl group, may be introduced via nucleophilic substitution or palladium-catalyzed coupling . Intermediate characterization often employs HPLC (for purity) and NMR (to confirm regioselectivity of substituents). For fluorinated analogs, ¹⁹F NMR is critical to verify substitution patterns and assess stability .
Advanced: How can researchers optimize reaction conditions to mitigate side reactions during fluorination steps in pyrazole-carboxamide synthesis?
Answer:
Fluorination reactions (e.g., introducing the 2-fluoroethyl group) are prone to side products due to the high reactivity of fluorine-containing reagents. Key strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce unwanted alkylation byproducts.
- Protecting groups : Use tert-butyl carbamates or acetyl groups to shield reactive amines during fluorination .
- Catalyst selection : Pd(PPh₃)₄ or CuI can enhance selectivity in cross-coupling reactions .
Post-reaction, LC-MS and GC-MS are recommended to track fluorinated intermediates and quantify impurities .
Basic: What spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring and substituent positions. The 2-fluoroethyl group shows distinct splitting patterns in ¹H NMR (J = 47–50 Hz for F-C coupling) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns for fluorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data in molecular docking studies?
Answer:
Discrepancies often arise from incomplete protein-ligand models or solvent effects. Strategies include:
- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to account for protein flexibility and solvation .
- Binding affinity assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Crystallography : Co-crystal structures (e.g., CDK2-ligand complexes) provide atomic-level insights to refine computational models .
Basic: What biological targets are associated with pyrazole-carboxamide analogs, and how is selectivity assessed?
Answer:
Pyrazole-carboxamides are explored as kinase inhibitors (e.g., CDK2 ), cannabinoid receptor ligands , and factor Xa inhibitors . Selectivity is evaluated via:
- Kinase profiling : Screen against panels of 50–100 kinases (IC₅₀ values).
- Receptor binding assays : Competitive displacement using radiolabeled probes (e.g., [³H]CP-55940 for cannabinoid receptors) .
Advanced: How can researchers address contradictory in vitro vs. in vivo efficacy data for this compound?
Answer:
Contradictions may stem from poor pharmacokinetics (PK) or off-target effects. Solutions include:
- Metabolic stability assays : Use liver microsomes to identify rapid clearance pathways (e.g., cytochrome P450 metabolism) .
- Plasma protein binding : Measure free fraction via equilibrium dialysis; high binding (>95%) reduces bioavailability .
- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs .
Basic: What are the recommended storage conditions and stability benchmarks for this compound?
Answer:
- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the fluoroethyl group.
- Stability testing : Monitor degradation via HPLC every 6 months; >10% decomposition warrants reformulation with stabilizers (e.g., ascorbic acid) .
Advanced: What strategies improve solubility and bioavailability of fluorinated pyrazole-carboxamides?
Answer:
- Prodrug design : Convert the carboxamide to a methyl ester for enhanced absorption .
- Co-solvents : Use PEG-400 or cyclodextrins in preclinical formulations .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., razaxaban HCl ).
Basic: How are toxicity and off-target effects evaluated during early-stage development?
Answer:
- hERG assay : Screen for cardiac toxicity (IC₅₀ > 10 µM required).
- Cytotoxicity panels : Test against HEK293 or HepG2 cells (CC₅₀ > 50 µM) .
- Genotoxicity : Ames test for mutagenicity .
Advanced: What emerging methodologies could advance research on this compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
